YH-53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

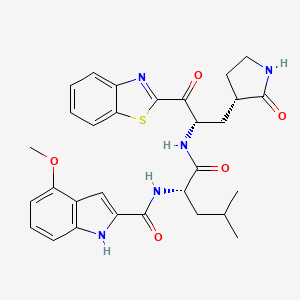

N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLLRCOZJMVOAE-HSQYWUDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YH-53: A Technical Deep Dive into its Mechanism of Action Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated an urgent and multifaceted approach to the development of effective antiviral therapeutics. A key strategy in this endeavor has been the targeting of viral enzymes essential for replication. Among the most promising targets is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), which plays a crucial role in the viral life cycle.[1] This technical guide provides an in-depth analysis of YH-53, a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro. We will explore its core mechanism of action, summarize key quantitative data, detail experimental protocols, and visualize the underlying molecular interactions and pathways.

Core Mechanism of Action: Covalent Inhibition of the Main Protease

This compound is a peptidomimetic compound distinguished by a unique benzothiazolyl ketone moiety.[2][3] Its primary mechanism of action against SARS-CoV-2 is the potent and specific inhibition of the viral main protease (Mpro/3CLpro).

Mpro is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. This compound acts as a covalent inhibitor. The electrophilic benzothiazole group of this compound forms a covalent C-S bond with the sulfur atom of the catalytic cysteine residue (Cys145) located in the active site of Mpro. This irreversible binding effectively inactivates the enzyme, thereby halting the processing of the viral polyproteins and blocking viral replication.

Structural studies have elucidated the precise binding mode of this compound within the Mpro active site. Beyond the covalent interaction with Cys145, this compound also engages with several other key residues in the substrate-binding pocket, including His41, Phe140, Asn142, His163, His164, Met165, Glu166, and Gln189, through a network of non-covalent interactions. This extensive interaction profile contributes to its high inhibitory potency. Notably, the binding mode of this compound has been shown to be conserved across various SARS-CoV-2 variants of concern, suggesting its potential for broad-spectrum activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its inhibitory potency, antiviral activity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency of this compound against Coronaviral 3CLpro

| Target Protease | Inhibition Constant (Ki) | IC50 |

| SARS-CoV-2 3CLpro | 34.7 nM, 18 nM | - |

| SARS-CoV-1 3CLpro | 6.3 nM, 6 nM | 0.74 µM |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value |

| Vero Cells | Cytopathic Effect (CPE) Assay | Complete blockage of viral proliferation | 10 µM (at 48h) |

| VeroE6/TMPRSS2 Cells | RNA Quantification | Reduction in total RNA copies | 1-25 µM (at 24h, dose-dependent) |

| Vero Cells | Cytotoxicity Assay | CC50 | >100 µM |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | T1/2 (hours) | AUC0–∞ (ng·h/mL) | Vd (L/kg) | Cmax (ng/mL) |

| Intravenous (iv) | 0.1 mg/kg | 2.97 | 19.7 | 3.51 | - |

| Oral | 0.5 mg/kg | 9.64 | 3.49 | - | 1.08 |

Table 4: Effect of this compound on Cytochrome P450 (CYP) Enzymes

| CYP Enzyme | Concentration of this compound | Inhibition |

| CYP1A2 | 10 µM | 26.6% |

| CYP2D6 | 10 µM | 38.0% |

| CYP2C8 | 10 µM | 66.4% |

| CYP2C9 | 10 µM | No inhibition |

| CYP3A4 | 10 µM | No inhibition |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's efficacy.

1. Enzymatic Inhibition Assay (for IC50/Ki Determination)

-

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant 3CLpro. The cleavage of a fluorogenic substrate is monitored over time.

-

Reagents:

-

Recombinant SARS-CoV-2 or SARS-CoV-1 3CLpro.

-

Fluorogenic substrate specific for 3CLpro.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations).

-

This compound at various concentrations.

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant 3CLpro enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. Ki values are typically determined using the Cheng-Prusoff equation or by global fitting of reaction progress curves.

-

2. Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

-

Principle: This assay assesses the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

-

Materials:

-

Vero cells (or other susceptible cell lines).

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

This compound at various concentrations.

-

Cell viability reagent (e.g., Crystal Violet or MTS).

-

-

Protocol:

-

Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound.

-

Infect the cells with a pre-titered amount of SARS-CoV-2. Include uninfected and untreated infected controls.

-

Incubate the plates for a specified period (e.g., 48 hours) until CPE is observed in the untreated infected control wells.

-

Fix and stain the cells with Crystal Violet or use a cell viability reagent to quantify the number of viable cells.

-

Determine the concentration of this compound that provides a certain level of protection (e.g., EC50, the concentration that protects 50% of cells from CPE).

-

3. Cytotoxicity Assay (CC50 Determination)

-

Principle: This assay evaluates the toxicity of the compound on the host cells in the absence of the virus.

-

Materials:

-

Vero cells.

-

Cell culture medium.

-

This compound at various concentrations.

-

Cell viability reagent (e.g., MTS or CellTiter-Glo).

-

-

Protocol:

-

Seed Vero cells in a 96-well plate.

-

After cell attachment, add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

-

Add a cell viability reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).

-

4. X-ray Crystallography of Mpro-YH-53 Complex

-

Principle: This technique is used to determine the three-dimensional structure of the Mpro enzyme in complex with the this compound inhibitor at atomic resolution.

-

Protocol:

-

Express and purify the SARS-CoV-2 Mpro protein.

-

Concentrate the purified Mpro to a suitable concentration (e.g., 5 mg/mL).

-

Incubate the Mpro with an excess of this compound (e.g., 1:3 molar ratio) on ice to allow for complex formation.

-

Screen for crystallization conditions using the hanging drop vapor-diffusion method with various crystallization screens.

-

Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure as a search model.

-

Build the model of the Mpro-YH-53 complex into the electron density map and refine the structure.

-

Analyze the refined structure to identify the detailed molecular interactions between this compound and the Mpro active site.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: Mechanism of this compound action against SARS-CoV-2 Mpro.

Caption: Covalent bond formation between this compound and Mpro's Cys145.

Caption: Workflow for the Cytopathic Effect (CPE) antiviral assay.

References

The Molecular Target of YH-53: A Technical Guide to a Covalent Coronavirus Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is a peptidomimetic, benzothiazole-based small molecule that has demonstrated potent antiviral activity against a range of coronaviruses. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The primary molecular target of this compound has been identified as the main protease (Mpro) , also known as the 3C-like protease (3CLpro) , a crucial enzyme for viral replication in coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[1][2].

Molecular Target: Coronavirus Main Protease (Mpro/3CLpro)

The main protease of coronaviruses is a cysteine protease that plays an indispensable role in the viral life cycle. Following the translation of the viral RNA into large polyproteins (pp1a and pp1ab), Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps are essential for the formation of the viral replication and transcription complex, which is necessary for the synthesis of new viral RNA. Due to its critical role in viral maturation and the absence of close homologs in humans, Mpro is a prime target for the development of antiviral therapeutics[1].

Mechanism of Action: Covalent Inhibition

This compound acts as a covalent inhibitor of Mpro. Its mechanism of action involves the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) located in the active site of the enzyme. The benzothiazole ketone moiety of this compound serves as a "warhead" that is susceptible to nucleophilic attack by the thiol group of Cys145. This interaction results in the formation of a hemithioacetal adduct, which effectively and irreversibly inactivates the protease, thereby halting the processing of the viral polyproteins and inhibiting viral replication[1][2].

Crystal structures of this compound in complex with SARS-CoV-2 Mpro have confirmed this covalent interaction and provided detailed insights into the binding mode. These studies show that in addition to the covalent bond, this compound forms multiple hydrogen bond interactions with backbone amino acids in the active site, contributing to its high binding affinity and specificity.

Quantitative Data

The inhibitory activity of this compound against coronavirus main proteases has been quantified through various enzymatic and cell-based assays.

| Parameter | Virus | Target | Value | Reference |

| Ki | SARS-CoV-2 | Mpro/3CLpro | 34 nM | |

| EC50 | SARS-CoV-2 | Viral Replication | 4.2 µM | |

| Inhibitory Activity | SARS-CoV | Mpro/3CLpro | Reported to be effective, specific Ki/IC50 values not widely cited. | |

| Inhibitory Activity | MERS-CoV | Mpro/3CLpro | Reported to be effective, specific Ki/IC50 values not widely cited. |

Signaling Pathway and Experimental Workflows

Coronavirus Replication and Mpro Cleavage Pathway

The following diagram illustrates the role of the main protease (Mpro) in the coronavirus replication cycle. Inhibition of Mpro by this compound disrupts this pathway, preventing the formation of the replication-transcription complex.

Caption: Role of Mpro in the Coronavirus Replication Cycle and Inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound as a coronavirus main protease inhibitor typically involves a series of in vitro and cell-based experiments.

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Mpro Enzyme Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against coronavirus Mpro.

Materials:

-

Recombinant coronavirus Mpro

-

FRET-based peptide substrate (e.g., containing a fluorophore and a quencher pair)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of Mpro to each well.

-

Add the different concentrations of this compound to the wells containing Mpro. Include a positive control (known Mpro inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to evaluate the ability of this compound to protect host cells from virus-induced cell death.

Materials:

-

Host cell line susceptible to coronavirus infection (e.g., Vero E6 cells)

-

Coronavirus stock

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the different concentrations of this compound.

-

Infect the cells with a predetermined titer of the coronavirus. Include a virus-only control and a cell-only control.

-

Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus-only control wells (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the cell-only and virus-only controls.

-

Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC50 value.

X-ray Crystallography of Mpro-YH-53 Complex

This protocol outlines the general steps for determining the crystal structure of Mpro in complex with this compound.

Materials:

-

Highly purified recombinant Mpro

-

This compound

-

Crystallization buffer screens

-

Crystallization plates (e.g., sitting or hanging drop)

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Incubate purified Mpro with an excess of this compound to ensure complex formation.

-

Screen for crystallization conditions using various commercially available or custom-made buffer screens.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) method, mixing the Mpro-YH-53 complex with the crystallization buffers.

-

Incubate the plates at a constant temperature and monitor for crystal growth.

-

Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.

-

Analyze the electron density maps to confirm the covalent binding of this compound to the Cys145 residue and to characterize the non-covalent interactions.

Conclusion

This compound is a potent covalent inhibitor of the coronavirus main protease (Mpro/3CLpro). Its well-defined molecular target and mechanism of action, supported by robust quantitative data and structural studies, make it a promising lead compound for the development of broad-spectrum antiviral therapies against coronaviruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this compound and other Mpro inhibitors.

References

- 1. Crystal structures of main proteases of SARS-CoV-2 variants bound to a benzothiazole-based inhibitor: Crystal structures of M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of a p53-Y220C Reactivator: A Case Study of Rezatapopt (PC14586)

Disclaimer: Initial searches for a compound designated "YH-53" did not yield a specific drug or therapeutic agent with sufficient public data for a technical analysis. Therefore, this guide focuses on rezatapopt (PC14586) , a first-in-class, clinical-stage small molecule reactivator of the p53-Y220C mutant protein. Rezatapopt serves as a well-documented representative example of the discovery and development of a targeted therapy aimed at restoring the function of the tumor suppressor p53.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of rezatapopt.

Introduction: The Challenge of Targeting Mutant p53

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are present in over 50% of human cancers, making it one of the most frequently mutated genes in oncology.[2][3] A significant portion of these are missense mutations that lead to a conformationally unstable and inactive p53 protein.[2] The Y220C mutation, which accounts for approximately 1.8% of all TP53 mutations, creates a surface crevice in the p53 protein, leading to its thermal instability and loss of tumor suppressor function.[2] This has made the restoration of wild-type function to mutant p53 a highly sought-after therapeutic strategy.

Rezatapopt (PC14586) is an orally available, first-in-class small molecule designed to specifically reactivate the p53-Y220C mutant protein.

Discovery of Rezatapopt

The discovery of rezatapopt was driven by a structure-based drug design approach. Initial efforts identified lead compounds, such as those from the carbazole and iodophenol series, that could bind to the Y220C-induced crevice.

Lead Identification and Optimization

An initial hit, a carbazole compound (PhiKan83), was identified that enhanced the DNA binding of the p53-Y220C mutant. Through medicinal chemistry efforts, a series of 5-substituted indole compounds were synthesized and optimized for potency and metabolic stability. A significant breakthrough was the introduction of a trifluoromethyl group, which improved interaction with the cysteine-220 residue. Further optimization, including the introduction of a fluorine-substituted piperidine ring, enhanced hydrogen bonding and conformational rigidity, leading to compounds with significantly improved potency and pharmacokinetic profiles. This iterative process of design, synthesis, and testing culminated in the identification of rezatapopt (PC14586).

Mechanism of Action

Rezatapopt selectively binds to the mutation-induced pocket in the p53-Y220C protein. This binding stabilizes the protein in a wild-type-like conformation, thereby restoring its ability to bind to DNA and activate downstream transcriptional targets. The reactivation of p53's transcriptional program leads to the induction of cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.

Below is a diagram illustrating the signaling pathway of rezatapopt.

Preclinical Development

Rezatapopt has undergone extensive preclinical evaluation to determine its potency, selectivity, and in vivo efficacy.

In Vitro Studies

The in vitro potency of rezatapopt was assessed using various assays. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was developed to measure the enhancement of p53-Y220C's DNA binding affinity. Cell proliferation was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in cancer cell lines with the TP53 Y220C mutation.

| Parameter | Value | Assay | Reference |

| SC150 (DNA Binding) | 9 nM | TR-FRET | |

| IC50 (NUGC-3 cells) | 504 nM | MTT Assay |

In Vivo Studies

The antitumor activity of rezatapopt was evaluated in xenograft models using human cancer cell lines harboring the TP53 Y220C mutation. Oral administration of rezatapopt demonstrated robust, dose-dependent tumor growth inhibition and even regression at well-tolerated doses.

| Model | Dose | Effect | Reference |

| NUGC-3 Xenograft | 25 mg/kg (po, QD) | 33% Tumor Growth Inhibition (TGI) | |

| NUGC-3 Xenograft | 50 mg/kg (po, QD) | 71% Tumor Growth Inhibition (TGI) | |

| NUGC-3 Xenograft | 100 mg/kg (po, QD) | 80% Tumor Regression |

Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that rezatapopt has desirable oral bioavailability.

| Parameter | Value (50 mg/kg, po) | Species | Reference |

| Cmax | 16,600 ng/mL | Mouse | |

| AUC0-last | 163,342 ng·h/mL | Mouse |

Experimental Protocols

TR-FRET DNA Binding Assay

This assay quantifies the ability of compounds to restore the DNA binding function of the p53-Y220C protein.

-

Recombinant His-tagged p53-Y220C DNA binding domain is incubated with a biotin-labeled consensus DNA oligonucleotide.

-

The compound of interest (e.g., rezatapopt) is added at various concentrations.

-

Allophycocyanin-conjugated anti-His-tag antibody and europium-conjugated streptavidin are added.

-

The FRET signal is measured. An increase in the FRET signal indicates enhanced binding of the p53 protein to the DNA.

-

The substrate concentration required to increase DNA binding by 1.5-fold (SC150) is calculated.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

-

Cancer cells (e.g., NUGC-3 with TP53 Y220C) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of rezatapopt for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50) is calculated.

Clinical Development

Rezatapopt is currently being evaluated in the PYNNACLE Phase 1/2 clinical trial (NCT04585750) for patients with advanced solid tumors harboring a TP53 Y220C mutation.

Phase 1 Study

The Phase 1 portion of the trial was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of rezatapopt and to determine the recommended Phase 2 dose (RP2D). The trial showed that rezatapopt was well-tolerated and demonstrated preliminary single-agent efficacy in heavily pretreated patients across multiple tumor types.

Phase 2 Study

The ongoing Phase 2 portion of the PYNNACLE trial is a single-arm, multicenter, pivotal basket trial evaluating the efficacy of rezatapopt monotherapy at the RP2D of 2000 mg once daily with food. The study is enrolling patients with locally advanced or metastatic solid tumors with a TP53 Y220C mutation and who are KRAS wild-type. The primary endpoint is the overall response rate (ORR). Interim data from the Phase 2 trial have shown promising efficacy across several tumor types, including ovarian, lung, breast, and endometrial cancers. The U.S. FDA has granted Fast Track designation to rezatapopt for this indication.

Conclusion

The discovery and development of rezatapopt (PC14586) represent a significant advancement in the field of precision oncology and the targeting of "undruggable" cancer driver mutations. By specifically reactivating the p53-Y220C mutant protein, rezatapopt offers a novel therapeutic approach for a subset of cancer patients with a high unmet medical need. The ongoing clinical trials will further elucidate its safety and efficacy profile and its potential to become a valuable addition to the armamentarium of cancer therapies.

References

YH-53: A Covalent Inhibitor of 3CL Protease for Antiviral Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The 3C-like protease (3CLpro), a key enzyme in the viral replication cycle, represents a prime target for drug development. This document provides a comprehensive technical overview of YH-53, a peptidomimetic covalent inhibitor of 3CLpro. This compound demonstrates potent inhibition of SARS-CoV-2 3CLpro and robust antiviral activity in cellular models. This guide details the mechanism of action, quantitative efficacy, and relevant experimental protocols for the evaluation of this compound, offering a valuable resource for researchers in the field of antiviral drug discovery.

Mechanism of Action

This compound is a peptidomimetic inhibitor featuring a benzothiazolyl ketone warhead.[1] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys145) within the active site of the 3CL protease.[1][2] The process begins with the formation of a non-covalent enzyme-inhibitor complex. Subsequently, the nucleophilic thiol group of Cys145 attacks the electrophilic carbonyl carbon of the benzothiazolyl ketone warhead. This nucleophilic attack results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme.[1][2] This covalent inhibition prevents the protease from processing viral polyproteins, thereby halting the viral replication cycle.

Quantitative Data

The inhibitory potency and antiviral efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Antiviral Activity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| Ki | 34.7 nM | SARS-CoV-2 3CLpro | |

| Antiviral Activity | Complete viral replication blockage at 10 µM | Vero cells | |

| EC50 | 1.1 µM | VeroE6 cells | |

| CC50 | >30 µM | VeroE6 cells | |

| Selectivity Index (SI) | >27.3 | VeroE6 cells |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (0.1 mg/kg) | Oral (0.5 mg/kg) | Reference |

| AUC₀₋∞ (ng·h/mL) | 19.7 ± 8.2 | 3.49 ± 1.00 | |

| Cmax (ng/mL) | - | 1.08 ± 0.30 | |

| tmax (h) | - | 0.350 ± 0.137 | |

| Absolute Bioavailability (%) | \multicolumn{2}{c | }{3.55} |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate evaluation of 3CLpro inhibitors like this compound.

3CLpro FRET-Based Enzymatic Assay

This assay measures the inhibition of 3CLpro activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

-

Enzyme Solution: Dilute recombinant SARS-CoV-2 3CLpro to the desired concentration (e.g., 15 nM) in assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

Substrate Solution: Dissolve the FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) in assay buffer to the desired concentration (e.g., 25 µM).

-

-

Assay Procedure:

-

In a 96-well black plate, add the 3CLpro enzyme solution to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Incubate the plate for 60 minutes at 23°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 490 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

-

Cellular Antiviral Activity Assay (CPE Inhibition)

This assay determines the ability of this compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.

Protocol:

-

Cell Culture:

-

Seed Vero E6 cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

-

Incubation and CPE Assessment:

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a crystal violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

-

Data Analysis:

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration of this compound.

-

Determine the EC50 value, the concentration at which 50% of the viral CPE is inhibited.

-

Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxic effect of this compound on host cells to determine its therapeutic window.

Protocol:

-

Cell Seeding and Treatment:

-

Seed Vero E6 cells in a 96-well plate as described for the antiviral assay.

-

Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.

-

Structural Insights

The co-crystal structure of this compound in complex with SARS-CoV-2 3CLpro has been elucidated, providing a detailed view of its binding mode. The benzothiazole group of this compound forms a covalent bond with the sulfur atom of the catalytic Cys145. The peptidomimetic backbone of this compound occupies the substrate-binding pockets (S1, S2, etc.) of the enzyme, forming multiple non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in the active site. These interactions contribute to the high affinity and specificity of this compound for 3CLpro.

Conclusion

This compound is a potent covalent inhibitor of SARS-CoV-2 3CLpro with demonstrated antiviral activity in cellular models. Its well-defined mechanism of action, favorable in vitro efficacy, and available structural data make it a compelling lead compound for the development of novel anti-coronavirus therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and optimization of this compound and other 3CLpro inhibitors. Further preclinical studies are warranted to evaluate its in vivo efficacy and safety profile.

References

The Structural Basis of YH-53 Inhibition of the Main Protease (Mpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease (Mpro), a key enzyme in the life cycle of coronaviruses, represents a prime target for antiviral drug development. The benzothiazole-based peptidomimetic inhibitor, YH-53, has demonstrated potent inhibitory activity against Mpro from various coronaviruses, including SARS-CoV-2 and its variants. This technical guide provides an in-depth analysis of the structural basis of this compound inhibition of Mpro, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. Understanding the precise molecular interactions between this compound and Mpro is crucial for the rational design of next-generation, broad-spectrum antiviral therapeutics.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has underscored the urgent need for effective antiviral therapies. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is essential for viral replication, processing viral polyproteins into functional non-structural proteins.[1][2][3][4] Its highly conserved nature among coronaviruses and the absence of close human homologs make it an attractive target for antiviral inhibitors with a potentially high safety profile.[2]

This compound is a peptidomimetic inhibitor that has shown significant promise in targeting Mpro. It is characterized by a benzothiazolyl ketone warhead that covalently binds to the catalytic dyad of the enzyme. This guide delves into the structural intricacies of this interaction, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound as an Mpro inhibitor has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory constants and antiviral activity data reported in the literature.

| Parameter | Virus/Protease | Value | Assay Type | Reference |

| IC50 | SARS-CoV-2 Mpro | 0.13 µM | Enzymatic Assay | |

| Ki | SARS-CoV-2 Mpro | 0.034 µM | Enzymatic Assay | |

| EC50 | SARS-CoV-2 in VeroE6 cells | 2.6 µM | Cellular Antiviral Assay | |

| Binding Affinity (Calculated) | SARS-CoV-2 Mpro | ~199432.03 nM | Covalent Docking |

Structural Basis of Inhibition

Crystal structures of Mpro in complex with this compound have elucidated the precise mechanism of inhibition. This compound acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) of Mpro.

Covalent Bonding

The benzothiazole group of this compound serves as a warhead. The sulfur atom of the catalytic Cys145 residue performs a nucleophilic attack on the ketone of the benzothiazole moiety. This results in the formation of a C-S covalent bond, effectively and irreversibly inactivating the enzyme. This covalent interaction is a key feature of this compound's potent inhibition.

Key Molecular Interactions

Beyond the covalent bond, the binding of this compound to the Mpro active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. The inhibitor occupies the substrate-binding pocket, mimicking the natural substrate of the protease. The P1 group of this compound, a pyrrolidine-2-one, forms hydrogen bonds with the main chain atoms of His163 and Glu166. The indole group at the P3 position also contributes to the binding affinity.

The following diagram illustrates the key steps in the covalent inhibition of Mpro by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity and the elucidation of its binding mechanism rely on several key experimental techniques.

Protein Expression and Purification of Mpro

Recombinant Mpro is typically expressed in E. coli systems. The gene encoding for Mpro is cloned into an expression vector, often with a tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Culture: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing an appropriate antibiotic.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Cell Lysis: The cells are harvested by centrifugation and lysed to release the cellular contents.

-

Purification: The tagged Mpro is purified from the cell lysate using affinity chromatography. The tag may be cleaved off, followed by further purification steps like size-exclusion chromatography to obtain highly pure and active Mpro.

X-ray Crystallography

Determining the three-dimensional structure of the Mpro-YH-53 complex is achieved through X-ray crystallography.

-

Co-crystallization: Purified Mpro is incubated with an excess of this compound to ensure complex formation.

-

Crystallization Screening: The Mpro-YH-53 complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals. For Mpro mutants in complex with this compound, a common crystallization condition is 0.1 M HEPES, pH 7.5, and 18% (w/v) PEG 10000.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction data are collected on a detector.

-

Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map. The atomic model of the Mpro-YH-53 complex is built into the electron density map and refined to yield the final structure.

Mpro Enzymatic Inhibition Assay (FRET-based)

A common method to quantify the inhibitory potency of compounds like this compound is the Förster Resonance Energy Transfer (FRET) assay.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Assay Components:

-

Recombinant Mpro

-

FRET substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

-

This compound inhibitor (serially diluted)

-

A multi-well plate (e.g., 384-well)

-

A fluorescence plate reader

-

-

Protocol: a. Dispense serial dilutions of this compound into the wells of the plate. b. Add the Mpro enzyme solution to the wells and incubate to allow for inhibitor binding. c. Initiate the reaction by adding the FRET substrate solution. d. Monitor the increase in fluorescence over time using a plate reader. e. The rate of the reaction is determined from the slope of the fluorescence signal over time. f. The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations.

The following diagram outlines the general workflow for characterizing an Mpro inhibitor.

Conclusion and Future Directions

The structural and quantitative data presented herein provide a robust foundation for understanding the potent inhibition of Mpro by this compound. The covalent nature of the interaction, coupled with favorable non-covalent contacts, accounts for its efficacy. The detailed experimental protocols offer a guide for the continued investigation and characterization of this and other Mpro inhibitors.

Future research should focus on leveraging this structural knowledge to design next-generation inhibitors with improved pharmacokinetic properties and an even broader spectrum of activity against emerging coronavirus variants. The methodologies outlined in this guide will be instrumental in the preclinical evaluation of such novel therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsartor.org [gsartor.org]

Initial In Vitro Studies of YH-53: A Technical Guide on Antiviral Activity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-t vitro studies investigating the antiviral activity of YH-53, a novel 3CL protease inhibitor.[1] this compound has demonstrated potent efficacy in blocking the replication of SARS-CoV-2.[1] This document outlines the key experimental protocols, summarizes critical quantitative data, and visualizes the experimental workflows and potential mechanisms of action.

Compound Profile: this compound

-

Compound Name: this compound

-

Chemical Class: 3CL Protease Inhibitor with an Electrophilic Arylketone Moiety[1]

-

Mechanism of Action (Proposed): this compound acts as an inhibitor of the main protease (3CLpro or Mpro) of SARS-CoV-2.[2] X-ray structural analysis indicates that it forms multiple hydrogen bonds and a covalent bond with the active site of the 3CLpro enzyme, thereby blocking its function, which is essential for viral replication.[1]

Quantitative Data Summary

The antiviral efficacy and cytotoxic profile of this compound were determined using specific in vitro assays. The key parameters—50% effective concentration (EC50) and 50% cytotoxic concentration (CC50)—were established in VeroE6 cells. The Selectivity Index (SI), a crucial measure of a compound's therapeutic window, is calculated as the ratio of CC50 to EC50.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Assay Method | Reference |

| EC50 (µM) | VeroE6 | Data Not Publicly Available | RNA-qPCR | |

| CC50 (µM) | VeroE6 | Data Not Publicly Available | WST-8 Assay | |

| Selectivity Index (SI) | VeroE6 | Calculated (CC50/EC50) | - | - |

Note: Specific EC50 and CC50 values for this compound are cited in the literature but the exact figures are not provided in the public abstract. Researchers should refer to the full publication by Hattori et al. (2023) for detailed quantitative data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the standard protocols for cytotoxicity and antiviral activity assays relevant to the evaluation of this compound.

Cytotoxicity Assay

The assessment of a compound's toxicity to host cells is a critical first step in determining its therapeutic potential.

Protocol: WST-8 Assay

-

Cell Seeding: Plate VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control and a vehicle-only control.

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours).

-

Reagent Addition: Add 10 µL of a WST-8 reagent (such as CCK-8) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC50 value is determined by plotting the viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit viral replication.

Protocol: Viral Replication Inhibition via RNA-qPCR

-

Cell Seeding: Seed VeroE6 cells in a suitable plate format (e.g., 24-well or 96-well plate) and incubate overnight.

-

Infection and Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for 24-48 hours to allow for viral replication.

-

RNA Extraction: After incubation, lyse the cells and extract total RNA from the cell supernatant or cell lysate using a commercial RNA extraction kit.

-

Reverse Transcription and qPCR: Perform a reverse transcription reaction to synthesize cDNA from the viral RNA. Quantify the viral RNA levels using quantitative polymerase chain reaction (qPCR) with primers and probes specific to a conserved region of the SARS-CoV-2 genome.

-

Analysis: Determine the level of viral replication inhibition for each compound concentration relative to an untreated, infected control. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to clarify the experimental process and the hypothesized mechanism of action for this compound.

Caption: General Workflow for In Vitro Antiviral Assessment.

Caption: Proposed Mechanism of this compound Action.

References

Preclinical Pharmacokinetic Profile of YH-53: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic profile of YH-53, a novel compound with therapeutic potential. The data presented herein is derived from foundational preclinical studies in rat models, offering critical insights for researchers, scientists, and professionals engaged in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in rats following both intravenous (IV) and oral (PO) administration. The key findings from these early in vivo studies are summarized in the table below, providing a clear comparison of the compound's behavior through different routes of administration.

| Pharmacokinetic Parameter | Intravenous (IV) Administration (0.1 mg/kg) | Oral (PO) Administration (0.5 mg/kg) |

| AUC₀₋∞ (ng·h/mL) | 19.7 ± 8.2 | 3.49 ± 1.00 |

| Cₘₐₓ (ng/mL) | - | 1.08 ± 0.30 |

| Tₘₐₓ (h) | - | 0.350 ± 0.137 |

| Absolute Bioavailability (%) | - | 3.55 |

Data presented as mean ± standard deviation.[1]

Experimental Protocols

The pharmacokinetic parameters of this compound were determined through in vivo studies in rats. Although the full detailed protocol is not publicly available, based on standard practices and the information disclosed, the methodology likely involved the following steps:

1. Animal Models:

-

Male Sprague-Dawley rats were likely used as the animal model for this pharmacokinetic study.

2. Drug Administration:

-

Intravenous (IV) Administration: this compound was administered as a single dose of 0.1 mg/kg directly into the bloodstream, likely via the tail vein. This method ensures 100% bioavailability and serves as a reference for calculating the absolute bioavailability of the oral formulation.

-

Oral (PO) Administration: A single dose of 0.5 mg/kg of this compound was administered orally to a separate group of rats, likely via oral gavage.

3. Plasma Sample Collection:

-

Following drug administration, blood samples were collected at predetermined time points. The plasma was then separated from the blood cells by centrifugation.

4. Bioanalytical Method:

-

The concentration of this compound in the collected plasma samples was quantified using a validated bioanalytical method, likely a form of liquid chromatography-mass spectrometry (LC-MS), which is standard for its sensitivity and specificity in quantifying small molecules in complex biological matrices.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data was analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cₘₐₓ), and time to reach maximum plasma concentration (Tₘₐₓ). The absolute bioavailability was calculated by comparing the dose-normalized AUC from the oral administration to the AUC from the intravenous administration.

Visualizations

To further elucidate the experimental process and the theoretical pharmacokinetic pathway, the following diagrams have been generated.

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.

Caption: Conceptual ADME pathway for this compound following oral administration.

References

YH-53: A Technical Guide to a Covalent SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH-53 is a peptidomimetic covalent inhibitor targeting the 3C-like protease (3CLpro or Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. The 3CLpro enzyme is critical for the virus's life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication. By irreversibly binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, this compound effectively blocks this process, thereby inhibiting viral replication. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presented in a structured format to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex small molecule with a molecular formula of C30H33N5O5S and a molecular weight of approximately 575.68 g/mol .[1] Its chemical structure is characterized by a unique benzothiazolyl ketone moiety which acts as a warhead for covalent modification of the target enzyme.[2][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-2-carboxamide |

| Molecular Formula | C30H33N5O5S[1] |

| Molecular Weight | 575.68 g/mol |

| InChI Key | JBLLRCOZJMVOAE-HSQYWUDLSA-N[1] |

| SMILES | O=C(C1=NC2=CC=CC=C2S1)--INVALID-LINK--NC(--INVALID-LINK--NC(C4=C5C(C=C4OC)=CC=CN5)=O)=O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

| Solubility | Soluble in DMSO. Formulation for in vivo use can be prepared in a vehicle of DMSO, PEG300, Tween-80, and saline for a clear solution, or in DMSO and 20% SBE-β-CD in saline for a suspended solution. |

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not publicly available in the searched literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 3CLpro

The primary mechanism of action of this compound is the covalent inhibition of the SARS-CoV-2 3CL protease. This enzyme is a cysteine protease that plays a crucial role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites. This cleavage process releases mature non-structural proteins (NSPs) that are essential for the formation of the viral replication and transcription complex.

The benzothiazole group in this compound acts as an electrophilic warhead that forms a covalent C-S bond with the sulfur atom of the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This irreversible binding inactivates the enzyme, thereby halting the processing of the viral polyproteins and inhibiting viral replication.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Biological Activity

This compound has demonstrated potent inhibitory activity against the 3CL proteases of both SARS-CoV-1 and SARS-CoV-2.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Assay | Value |

| SARS-CoV-1 3CLpro | Ki | 6.3 nM |

| SARS-CoV-2 3CLpro | Ki | 34.7 nM |

| SARS-CoV 3CLpro | IC50 | 0.74 µM |

| SARS-CoV-2 (in VeroE6/TMPRSS2 cells) | Antiviral Activity | Efficiently reduces total RNA copies (1-25 µM) |

| SARS-CoV-2 (in Vero cells) | Antiviral Activity | Completely blocks viral proliferation at 10 µM |

| Vero cells | Cytotoxicity (CC50) | >100 µM |

This compound also exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, which should be considered in further drug development.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step synthesis and purification protocol for this compound is not publicly available in the reviewed literature. Researchers should refer to general organic synthesis procedures for peptide coupling and the formation of the benzothiazolyl ketone moiety. Purification would likely involve standard techniques such as column chromatography.

SARS-CoV-2 3CLpro Enzymatic Assay

This protocol is a general guideline based on commonly used fluorescence resonance energy transfer (FRET) assays for 3CLpro inhibition.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based peptide substrate for 3CLpro

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a defined concentration of recombinant 3CLpro to each well of the assay plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a specified period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the FRET-based peptide substrate to each well.

-

Monitor the fluorescence signal kinetically over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the 3CLpro enzymatic inhibition assay.

Cell-Based Anti-SARS-CoV-2 Assay

This protocol outlines a general procedure for assessing the antiviral activity of this compound in a cell-based assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines like VeroE6/TMPRSS2)

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Method for quantifying viral activity (e.g., cytopathic effect [CPE] assay, plaque reduction assay, or qRT-PCR for viral RNA)

Procedure:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound or vehicle control.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Assess the antiviral activity:

-

CPE Assay: Observe the cells for virus-induced cytopathic effects and quantify cell viability using a reagent like crystal violet or MTS.

-

Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and, after incubation, stain the cells to visualize and count viral plaques.

-

qRT-PCR: Isolate total RNA from the cells and quantify the amount of viral RNA using quantitative reverse transcription PCR.

-

-

Determine the EC50 (50% effective concentration) of this compound.

-

In parallel, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Caption: Workflow for the cell-based antiviral assay.

In Vivo Efficacy Studies in a Mouse Model

Detailed protocols for in vivo efficacy studies of this compound against SARS-CoV-2 are not publicly available. The following is a general framework based on established mouse models of SARS-CoV-2 infection.

Animal Model:

-

Transgenic mice expressing human ACE2 (hACE2), such as K18-hACE2 mice, or mouse-adapted SARS-CoV-2 strains in standard laboratory mice.

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). Dosing regimen (dose and frequency) should be determined based on pharmacokinetic data.

-

Challenge the mice with a lethal or sublethal dose of SARS-CoV-2 via intranasal inoculation.

-

Monitor the mice daily for clinical signs of disease, including weight loss, morbidity, and mortality, for a specified period (e.g., 14 days).

-

At defined time points post-infection, euthanize subgroups of mice and collect tissues (e.g., lungs, brain) for virological and pathological analysis.

-

Quantify viral load in the tissues using plaque assay or qRT-PCR.

-

Perform histopathological analysis of the tissues to assess inflammation and tissue damage.

-

Evaluate the efficacy of this compound based on its ability to reduce viral load, alleviate clinical symptoms, and prevent mortality compared to the vehicle-treated group.

Caption: General workflow for in vivo efficacy studies.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in rats.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose | T1/2 (hours) | AUC0–∞ (ng·h/mL) | Vd (L/kg) | Cmax (ng/mL) |

| Intravenous (iv) | 0.1 mg/kg | 2.97 | 19.7 | 3.51 | - |

| Oral | 0.5 mg/kg | 9.64 | 3.49 | - | 1.08 |

Data from MedChemExpress and other suppliers, original source not cited.

Conclusion

This compound is a potent covalent inhibitor of the SARS-CoV-2 3CL protease with promising in vitro antiviral activity and a favorable in vivo pharmacokinetic profile in rats. Its mechanism of action, targeting a critical viral enzyme, makes it a valuable lead compound for the development of novel therapeutics against COVID-19. Further research is warranted to fully elucidate its physicochemical properties, obtain detailed spectroscopic data, and conduct comprehensive in vivo efficacy and safety studies. The experimental protocols and data presented in this guide are intended to facilitate these future investigations.

References

exploring the peptidomimetic nature of YH-53

An In-depth Technical Guide to the Peptidomimetic Nature of YH-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, peptidomimetic covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] Its unique benzothiazolyl ketone warhead facilitates a covalent interaction with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro, effectively halting viral replication.[3][4] This document provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, and detailed experimental protocols.

Core Compound Details

| IUPAC Name | N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-2-carboxamide[5] |

| CAS Number | 1471484-62-4 |

| Molecular Formula | C30H33N5O5S |

| Molecular Weight | 575.68 g/mol |

| Class | Peptidomimetic, Covalent Inhibitor |

| Target | Coronavirus 3CL Protease (3CLpro) / Main Protease (Mpro) |

Quantitative Data

Table 2.1: In Vitro Inhibitory Activity

| Target Enzyme | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |

| SARS-CoV-1 3CLpro | 6.3 nM | 0.74 μM |

| SARS-CoV-2 3CLpro | 34.7 nM | 0.124 µM |

Table 2.2: Antiviral and Cytotoxic Activity

| Cell Line | Antiviral Activity (EC50) | Cytotoxicity (CC50) |

| Vero Cells | 2.6 μM | >100 μM |

Table 2.3: In Vivo Pharmacokinetic Parameters in Rats

| Administration Route | Dose | Half-life (T1/2) | Area Under the Curve (AUC0–∞) | Volume of Distribution (Vd) | Maximum Concentration (Cmax) |

| Intravenous (IV) | 0.1 mg/kg | 2.97 hours | 19.7 ng·h/mL | 3.51 L/kg | - |

| Oral | 0.5 mg/kg | 9.64 hours | 3.49 ng·h/mL | - | 1.08 ng/mL |

Data sourced from MedchemExpress, citing Konno, et al. (2021).

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound functions by inhibiting the 3CL protease, a critical enzyme in the life cycle of coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By covalently binding to the catalytic Cys145 residue in the active site of the 3CLpro, this compound blocks this proteolytic activity, thereby preventing the maturation of the virus.

Caption: Covalent inhibition of 3CL protease by this compound, blocking viral replication.

Experimental Protocols

3CL Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the inhibitory potency of this compound against the 3CL protease. The protocol generally involves:

-

Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer, and this compound at various concentrations.

-

Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader. As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. d. The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

Data Analysis: The IC50 value is determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Cytopathic Effect (CPE) Assay (Antiviral Activity)

This cell-based assay determines the concentration of this compound required to protect cells from virus-induced death.

-

Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cells are then treated with serial dilutions of this compound. c. Subsequently, the cells are infected with a known titer of SARS-CoV-2. d. The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the untreated, infected control wells (typically 2-3 days). e. Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.

-

Data Analysis: The EC50 value, the concentration of this compound that protects 50% of the cells from virus-induced death, is calculated by plotting cell viability against the drug concentration.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

-

Cell Line: The same cell line used in the CPE assay (e.g., Vero E6) is typically used.

-

Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with the same serial dilutions of this compound as in the CPE assay, but without the addition of the virus. c. After the incubation period, cell viability is measured.

-

Data Analysis: The CC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Procedure: a. Intravenous (IV) Administration: A single dose of this compound is administered intravenously to one group of rats. b. Oral (PO) Administration: A single dose of this compound is administered orally to another group of rats. c. Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration. d. Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of this compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), volume of distribution (Vd), and maximum concentration (Cmax).

Experimental Workflow

Caption: Workflow for the discovery and preclinical evaluation of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Crystal structures of main proteases of SARS-CoV-2 variants bound to a benzothiazole-based inhibitor: Crystal structures of M pro mutants bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www2.kek.jp [www2.kek.jp]

- 5. medkoo.com [medkoo.com]

Methodological & Application

YH-53 synthesis protocol for laboratory use

Application Notes and Protocols for In Vitro Antiviral Assays with YH-53

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is a potent, peptidomimetic inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[1] As an essential enzyme for viral replication, 3CLpro is a prime target for antiviral drug development. This compound has demonstrated significant antiviral activity in both enzymatic and cell-based assays, making it a promising candidate for further investigation.[2] These application notes provide detailed protocols for conducting key in vitro assays to evaluate the antiviral efficacy of this compound.

Mechanism of Action

This compound acts as a covalent inhibitor of 3CLpro.[2] The viral polyproteins translated from the viral RNA genome require processing by 3CLpro to yield functional non-structural proteins essential for viral replication and transcription. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.[2]

Figure 1: Mechanism of action of this compound in the coronavirus replication cycle.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against SARS-CoV-1 and SARS-CoV-2.

| Parameter | Virus/Target | Value | Assay | Reference |

| Ki | SARS-CoV-1 3CLpro | 6.3 nM | Enzymatic Assay | [1] |

| SARS-CoV-2 3CLpro | 34.7 nM | Enzymatic Assay | ||

| IC50 | SARS-CoV 3CLpro | 0.74 µM | Enzymatic Assay | |

| EC50 | SARS-CoV-2 | Not explicitly stated, but showed strong inhibition | RNA-qPCR | |

| CC50 | Vero Cells | >100 µM | Cytotoxicity Assay |

Experimental Protocols

3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against purified recombinant 3CLpro.

Materials:

-

Recombinant 3CLpro (SARS-CoV-2)

-

FRET-based substrate for 3CLpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution in DMSO

-

DMSO

-

Black, low-binding 384-well plates

-

Fluorescent microplate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 384-well plate, add the diluted this compound or DMSO (for no-inhibitor control) to the appropriate wells.

-

Add recombinant 3CLpro to each well (except for no-enzyme controls) to a final concentration of approximately 50-100 nM.

-

Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 10-20 µM.

-

Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Figure 2: Workflow for the 3CLpro enzymatic inhibition assay.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 isolate

-

Cell culture medium (e.g., DMEM with 2% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution in DMSO

-

DMSO

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

The following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound. Include wells with medium and DMSO as controls.

-

In a separate plate, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of approximately 0.01 in cell culture medium.

-

Add the diluted virus to the wells containing the cells and this compound. Include uninfected control wells.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.

-